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Compound of Interest

5-Bromo-2-
Compound Name: )
methoxybenzenesulfonamide

cat. No.: B1277058

An In-depth Technical Guide for Researchers and Drug Development Professionals

5-Bromo-2-methoxybenzenesulfonamide is a key organic compound valued for its role as a
versatile synthetic intermediate.[1] Its structure, featuring a benzene ring functionalized with a
bromine atom, a methoxy group, and a sulfonamide moiety, offers multiple reactive sites for
chemical modification.[1][2] This unique combination of functional groups makes it a valuable
starting material in the synthesis of a wide array of more complex molecules, particularly within
the realm of medicinal chemistry and drug discovery.[1][2] The sulfonamide group, a privileged
scaffold in medicinal chemistry, is a cornerstone of numerous therapeutic agents, including
antimicrobial, anticancer, and anti-inflammatory drugs.[2] The presence of the bromine atom
facilitates various palladium-catalyzed cross-coupling reactions, enabling the construction of
intricate molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 5-Bromo-2-
methoxybenzenesulfonamide is presented below. This data is essential for its identification,
handling, and use in synthetic protocols.
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Property Value Reference

IUPAC Name >-bromo-2- _ [3]14]
methoxybenzenesulfonamide

CAS Number 23095-14-9 [3][5]

Molecular Formula C7HsBrNOs3S [31[5][6]

Molecular Weight 266.11 g/mol [31[5][6]

Appearance White to off-white solid [1][5]

Purity Typically 295% [5]

WHYIIAFUVXCXIL-
InChl Key [3][51[6]
UHFFFAOYSA-N

COC1=C(C=C(C=C1)Br)S(=0)
SMILES [3][6]
(=O)N

While detailed, specific spectra are proprietary, typical spectroscopic data would be acquired
using standard techniques such as NMR, IR, and Mass Spectrometry for structural
confirmation.[7]

Synthesis and Experimental Protocols

The synthesis of 5-Bromo-2-methoxybenzenesulfonamide can be achieved through several
established routes. A common and effective strategy involves the electrophilic aromatic
bromination of 2-methoxybenzenesulfonamide using a mild brominating agent like N-
Bromosuccinimide (NBS).[2] An alternative pathway begins with the sulfonation of a
corresponding bromo-anisole derivative, followed by conversion of the sulfonyl chloride to the
sulfonamide.[2]

Protocol 1: Synthesis via Bromination of 2-methoxybenzenesulfonamide

This protocol describes a general procedure for the bromination of 2-
methoxybenzenesulfonamide.

Materials:
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2-methoxybenzenesulfonamide

N-Bromosuccinimide (NBS)

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
Stir bar

Round-bottom flask

Ice bath

Procedure:

Dissolve 2-methoxybenzenesulfonamide (1.0 equivalent) in the chosen anhydrous solvent in
a round-bottom flask.

Cool the solution to 0°C using an ice bath.

Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution,
maintaining the temperature at 0°C.

Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature
and stir for an additional 4-6 hours, or until TLC analysis indicates completion of the reaction.

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium
thiosulfate.

Extract the product with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography to yield pure 5-
Bromo-2-methoxybenzenesulfonamide.
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Diagram 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonamide

Click to download full resolution via product page

Caption: Synthetic route to the target compound.

Applications in Cross-Coupling Reactions

The bromine atom on the aromatic ring of 5-Bromo-2-methoxybenzenesulfonamide serves
as an excellent handle for palladium-catalyzed cross-coupling reactions, which are
fundamental for C-C and C-N bond formation.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by
reacting an organohalide with an organoboron compound, catalyzed by a palladium(0)
complex.[8] 5-Bromo-2-methoxybenzenesulfonamide can be effectively coupled with various
aryl or heteroaryl boronic acids or esters to generate biaryl sulfonamide derivatives, which are
prevalent structures in many biologically active molecules.[8][9] The reactivity order for
halogens in this reaction is generally | > Br > Cl, making the bromo-substituent highly suitable.

[8]
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Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

5-Bromo-2-methoxybenzenesulfonamide (1.0 equiv.)
Arylboronic acid or ester (1.1-1.5 equiv.)

Palladium catalyst (e.g., Pd(PPhs)a, PdCl2(dppf), 2-5 mol%)
Base (e.g., K2COs, Cs2C0s3, 2.0-3.0 equiv.)

Solvent system (e.g., Dioxane/Water, Toluene/Water)
Schlenk flask or reaction vial

Inert gas (Argon or Nitrogen)

Procedure:

To a dry Schlenk flask, add 5-Bromo-2-methoxybenzenesulfonamide, the arylboronic acid,
the base, and the palladium catalyst.

Seal the flask, and then evacuate and backfill with an inert gas three times.
Add the degassed solvent system via syringe.

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the
starting material is consumed (monitored by TLC or LC-MS).

Cool the reaction to room temperature and dilute with water.
Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

Purify the residue via column chromatography to obtain the desired biaryl product.
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Diagram 2: Suzuki-Miyaura Coupling Workflow

Click to download full resolution via product page
Caption: General workflow for a Suzuki coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form
carbon-nitrogen bonds.[10][11] This reaction allows for the coupling of aryl halides with a wide
range of amines, including primary and secondary amines, amides, and other nitrogen
nucleophiles.[10][12] Using 5-Bromo-2-methoxybenzenesulfonamide as the aryl halide
component enables the synthesis of N-aryl and N-heteroaryl derivatives, which are important
pharmacophores. The reaction typically requires a palladium catalyst, a phosphine ligand, and
a strong base.[12]
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Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

e 5-Bromo-2-methoxybenzenesulfonamide (1.0 equiv.)

e Amine (1.1-1.5 equiv.)

o Palladium pre-catalyst (e.g., Pdz(dba)s, Pd(OAc)2)

e Phosphine ligand (e.g., BINAP, Xantphos)

e Strong base (e.g., NaOt-Bu, K3POa)

e Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

e Schlenk flask or sealed tube

 Inert gas (Argon or Nitrogen)

Procedure:

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine
ligand, and base to a dry Schlenk flask.

e Add 5-Bromo-2-methoxybenzenesulfonamide and the anhydrous solvent.

¢ Add the amine to the mixture.

o Seal the vessel and heat to the required temperature (typically 80-120°C) with stirring.

o Monitor the reaction by TLC or LC-MS.

e Once complete, cool the mixture to room temperature, dilute with an appropriate solvent, and
filter through a pad of celite to remove inorganic salts and the catalyst.

o Concentrate the filtrate and purify the crude product by column chromatography or
recrystallization.
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Diagram 3: Buchwald-Hartwig Amination Workflow

Click to download full resolution via product page

Caption: General workflow for Buchwald-Hartwig amination.

Biological Significance of Derivatives

The true value of 5-Bromo-2-methoxybenzenesulfonamide is realized in the biological
activities of the compounds derived from it. The sulfonamide scaffold is a well-established
pharmacophore, and modifications using this building block have led to the discovery of potent

therapeutic agents.
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Target/Mechanism

Derivative Class Biological Activity . Reference
of Action
Substituted Antimicrobial, Anti- Varies; potential
: : N [1][13][14]
Benzenesulfonamides  inflammatory enzyme inhibition
Tubulin polymerization
N-(methoxyphenyl) inhibitor; binds to the
methoxybenzenesulfo  Anticancer (Cytotoxic)  colchicine site, leading  [15][16]

namides to G2/M cell-cycle
arrest and apoptosis.
] ) Inhibition of enzymes
N-Aryl/Alkyl Antibacterial,

Sulfonamides Antifungal

like dihydropteroate [17]

synthase.

Notably, a study on methoxy and bromo-substituted N-(5-methoxyphenyl)

methoxybenzenesulfonamides revealed compounds with potent cytotoxic effects against

human tumor cell lines, particularly breast adenocarcinoma (MCF7).[15][16] The most active

compounds were found to inhibit microtubule polymerization, identifying tubulin as a key

biological target.[15]
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Caption: Potential diversification points of the scaffold.

Safety and Handling

5-Bromo-2-methoxybenzenesulfonamide is classified as an acute toxicant if swallowed
(Acute Tox. 4 Oral).[6] Standard laboratory safety precautions should be observed, including
the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Handling should be performed in a well-ventilated area or a chemical fume hood.

GHS Pictogram: GHS07 (Exclamation Mark)[6]

Signal Word: Warning[6]

Hazard Statement: H302 - Harmful if swallowed[6]

Precautionary Statements: P264, P270, P301 + P312, P501[6]

Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing
agents.[1]
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In conclusion, 5-Bromo-2-methoxybenzenesulfonamide is a high-value building block for
synthetic and medicinal chemists. Its defined structure and multiple points for chemical
modification allow for the efficient construction of diverse and complex molecules, leading to
the discovery of novel compounds with significant biological and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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